molecular formula C9H8BrCl2FO2 B14777955 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol

Katalognummer: B14777955
Molekulargewicht: 317.96 g/mol
InChI-Schlüssel: LQSOPHMDVUUQAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is a chemical compound with a complex structure that includes bromine, fluorine, methoxy, and dichloroethanol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of dichloroethanol. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2-fluoroethanone
  • (3-Bromo-6-fluoro-2-methoxyphenyl)(thiomorpholino)methanone
  • 1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone

Uniqueness

1-(3-Bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, fluorine, methoxy, and dichloroethanol groups

Eigenschaften

Molekularformel

C9H8BrCl2FO2

Molekulargewicht

317.96 g/mol

IUPAC-Name

1-(3-bromo-6-fluoro-2-methoxyphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H8BrCl2FO2/c1-15-8-4(10)2-3-5(13)6(8)7(14)9(11)12/h2-3,7,9,14H,1H3

InChI-Schlüssel

LQSOPHMDVUUQAK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1C(C(Cl)Cl)O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.